molecular formula C12H10BBrO3 B2495843 3-Bromo-5-phenoxyphenylboronic acid CAS No. 2096338-55-3

3-Bromo-5-phenoxyphenylboronic acid

Cat. No. B2495843
CAS RN: 2096338-55-3
M. Wt: 292.92
InChI Key: AMTOJYMQDUXNJR-UHFFFAOYSA-N
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Description

3-Bromo-5-phenoxyphenylboronic acid is a chemical compound with the molecular formula C12H10BBrO3 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular weight of 3-Bromo-5-phenoxyphenylboronic acid is 292.92 . The InChI code for this compound is 1S/C12H10BBrO3/c14-10-6-9 (13 (15)16)7-12 (8-10)17-11-4-2-1-3-5-11/h1-8,15-16H .


Physical And Chemical Properties Analysis

3-Bromo-5-phenoxyphenylboronic acid is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Safety and Hazards

3-Bromo-5-phenoxyphenylboronic acid should be handled with care to avoid contact with skin and eyes . Inhalation or ingestion of the compound should be avoided . In case of accidental ingestion or inhalation, immediate medical assistance should be sought .

Mechanism of Action

Target of Action

The primary target of 3-Bromo-5-phenoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the SM cross-coupling reaction, 3-Bromo-5-phenoxyphenylboronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The SM cross-coupling reaction is the main biochemical pathway affected by 3-Bromo-5-phenoxyphenylboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties may influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.

Result of Action

The result of the action of 3-Bromo-5-phenoxyphenylboronic acid is the formation of a new carbon–carbon bond via the SM cross-coupling reaction . This reaction is mild and functional group tolerant, making it a versatile tool in organic synthesis .

Action Environment

The action of 3-Bromo-5-phenoxyphenylboronic acid can be influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions, such as temperature and the presence of a catalyst, can affect the efficacy and stability of the compound . Furthermore, the compound is generally environmentally benign, suggesting that it may have minimal impact on the environment .

properties

IUPAC Name

(3-bromo-5-phenoxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BBrO3/c14-10-6-9(13(15)16)7-12(8-10)17-11-4-2-1-3-5-11/h1-8,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTOJYMQDUXNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Br)OC2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BBrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-phenoxyphenylboronic acid

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